molecular formula C12H13N3S B11877726 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine

Cat. No.: B11877726
M. Wt: 231.32 g/mol
InChI Key: VEMOJVHWYJZWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is a heterocyclic compound that contains both isoquinoline and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the isoquinoline derivative with the thiazole derivative under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the isoquinoline moiety is oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted isoquinoline-thiazole derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-ol
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-thiol
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-carboxylic acid

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is unique due to its specific combination of isoquinoline and thiazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C12H13N3S/c13-11-8-16-12(14-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-4,8H,5-7,13H2

InChI Key

VEMOJVHWYJZWFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CS3)N

Origin of Product

United States

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